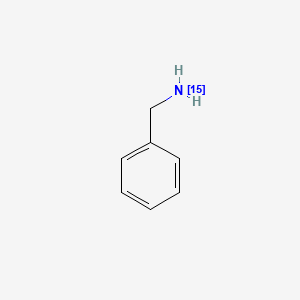
Benzylamine-15N
Vue d'ensemble
Description
Benzylamine-15N is a benzylamine molecule labeled with the nitrogen-15 isotope. This compound is a colorless liquid with a characteristic aniline odor. It is soluble in water, alcohol, and ether, and is commonly used in various scientific research applications due to its isotopic labeling .
Applications De Recherche Scientifique
Benzylamine-15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the fate of nitrogen atoms.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development to study the metabolism and pharmacokinetics of nitrogen-containing drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
Mécanisme D'action
Target of Action
Benzylamine-15N, also known as phenylmethan(15N)amine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2, which may result in changes in protein digestion and cellular processes .
Biochemical Pathways
A novel four-step pathway for benzylamine production has been reported . This pathway generates benzylamine from cellular phenylpyruvate using enzymes from different sources .
Pharmacokinetics
Its physical properties such as boiling point (184-185 °c), melting point (10 °c), and density (0990 g/mL at 25 °C) have been reported . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by light and moisture, as it is recommended to store the compound at room temperature away from light and moisture . Additionally, it is classified as a combustible liquid, and it is harmful if swallowed or in contact with skin .
Analyse Biochimique
Biochemical Properties
Benzylamine-15N plays a significant role in biochemical reactions, particularly in the study of amine oxidase enzymes. It interacts with monoamine oxidase B, an enzyme that catalyzes the oxidative deamination of this compound to produce benzaldehyde . This interaction is crucial for understanding the metabolism of amines in biological systems. Additionally, this compound can form addition compounds with phenol and p-cresol, indicating its reactivity with phenolic compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to induce G1/G0 arrest in tumor cells and exhibit cytotoxicity against human ovarian cancer cells . This suggests that this compound can affect cell cycle regulation and potentially be used in cancer research. Furthermore, its interaction with monoamine oxidase B impacts cellular metabolism by altering the levels of amines and their metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism involves its oxidation by monoamine oxidase B, leading to the production of benzaldehyde and ammonia . This reaction is essential for studying the enzymatic activity and inhibition of monoamine oxidase B. Additionally, this compound can participate in the Schotten-Baumann reaction, forming N-benzylacetamide when reacted with acetyl chloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function need to be carefully monitored. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit monoamine oxidase B without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including severe skin burns and eye damage . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase B. The enzyme catalyzes the deamination of this compound, producing benzaldehyde and ammonia . This pathway is essential for studying the metabolism of amines and the role of monoamine oxidase B in various physiological processes. Additionally, this compound can be synthesized from renewable feedstocks via a nine-step artificial enzyme cascade .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its distribution is influenced by its chemical properties, such as its ability to form addition compounds with phenolic compounds
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with various biomolecules and cellular compartments. It can be directed to specific organelles through targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylamine-15N is typically synthesized using a stable isotope-labeled nitrogen source, such as nitrogen-15 ammonia or nitrogen-15 ammonium nitrate. The common synthetic route involves the reaction of benzyl chloride with ammonia labeled with nitrogen-15 .
Industrial Production Methods: In industrial settings, this compound can be produced by the same method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the isotopic materials safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Benzylamine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzylamines depending on the substituent used.
Comparaison Avec Des Composés Similaires
Benzylamine: The non-labeled version of benzylamine-15N.
Aniline-15N: Another nitrogen-15 labeled compound with similar applications.
Propylamine-15N: A nitrogen-15 labeled aliphatic amine.
Uniqueness: this compound is unique due to its aromatic structure and the presence of the nitrogen-15 isotope. This combination makes it particularly useful for studying aromatic amines’ behavior and metabolism in various systems. Its isotopic labeling provides a distinct advantage in tracing and analyzing nitrogen pathways compared to non-labeled or aliphatic amines .
Propriétés
IUPAC Name |
phenylmethan(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434784 | |
| Record name | Benzylamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42927-57-1 | |
| Record name | Benzylamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42927-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ammonia-15N in the synthesis of benzylamine-15N?
A1: The use of ammonia-15N in the synthesis is crucial because it results in the incorporation of a stable nitrogen isotope (15N) into the final product, this compound []. This isotopic labeling is particularly useful for various research applications. For instance, it allows researchers to track the fate of the nitrogen atom from this compound in chemical reactions or biological systems. This can be valuable for studying reaction mechanisms, metabolic pathways, and protein structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


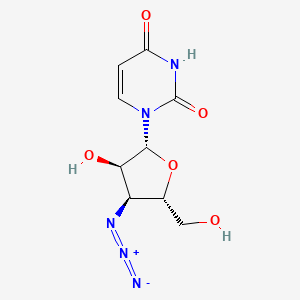
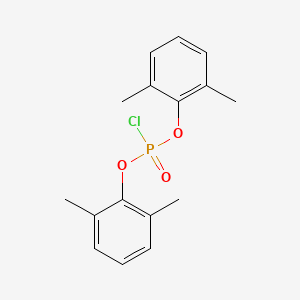
![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)
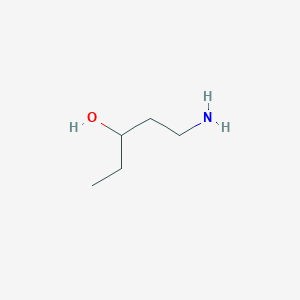
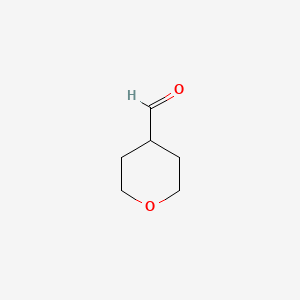
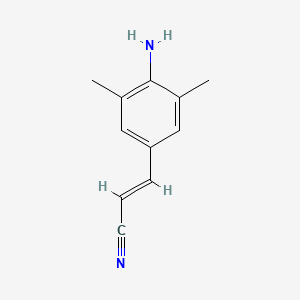


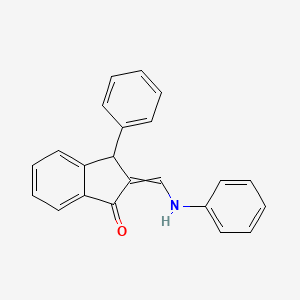
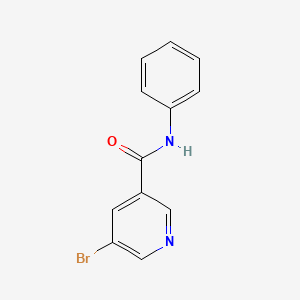


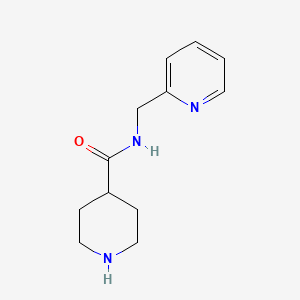
![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
